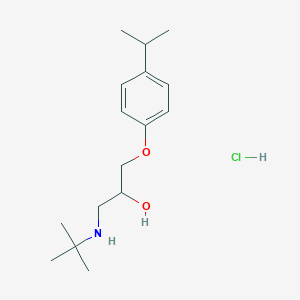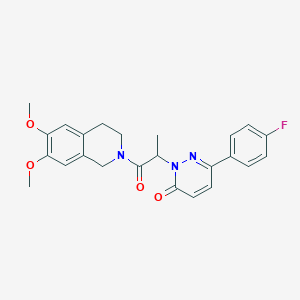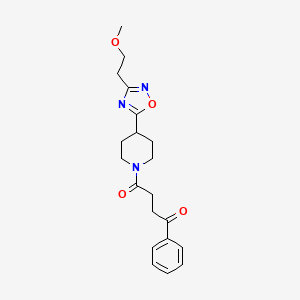
1-(4-(3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)-4-phenylbutane-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 1-(4-(3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)-4-phenylbutane-1,4-dione is an organic molecule with potential applications in various scientific fields. Its structure comprises a piperidine ring attached to a phenylbutane-dione backbone, integrated with a methoxyethyl-1,2,4-oxadiazole moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step organic reactions. One common approach is:
Formation of 1,2,4-oxadiazole ring: Start with the appropriate hydrazide and ester in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3).
Piperidine attachment: The oxadiazole intermediate is then subjected to a nucleophilic substitution reaction with a piperidine derivative.
Methoxyethyl integration: Incorporate the methoxyethyl group via an alkylation reaction.
Phenylbutane-dione assembly: Finally, the addition of phenylbutane-dione is achieved through a Friedel-Crafts acylation reaction under acidic conditions.
Industrial Production Methods: Industrial scale production may utilize optimized versions of the above reactions, often employing continuous flow chemistry techniques to enhance yield and reduce waste. High-pressure reactors and automated processes could be implemented for scaling up the production.
Types of Reactions:
Oxidation: The methoxyethyl group can be oxidized to form aldehydes or acids under strong oxidizing conditions like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The ketone groups in the phenylbutane-dione moiety can undergo reduction to form secondary alcohols using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The oxadiazole ring can participate in substitution reactions with electrophilic or nucleophilic reagents, leading to various derivatives.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic conditions.
Reduction: LiAlH4 in dry ether.
Substitution: Nucleophiles like amines or electrophiles like acyl chlorides in the presence of a catalyst.
Major Products:
Oxidation: Formation of corresponding carboxylic acids or aldehydes.
Reduction: Conversion to alcohol derivatives.
Substitution: Formation of substituted oxadiazole derivatives.
Scientific Research Applications
This compound finds diverse applications across various fields due to its unique structural features:
Chemistry: Used as a reagent or intermediate in the synthesis of more complex organic molecules.
Biology: Potential use as a probe for studying biological pathways and interactions.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action depends on the specific context of its application. For instance, in medicinal chemistry, this compound may interact with molecular targets such as enzymes or receptors, modulating their activity:
Molecular Targets and Pathways: The piperidine ring could bind to receptor sites, while the oxadiazole moiety may interact with protein active sites, leading to changes in cellular signaling pathways.
Comparison with Other Compounds:
Similar compounds include other 1,2,4-oxadiazole derivatives, which also exhibit a range of biological activities.
The uniqueness of this compound lies in its combined structural elements that offer a distinct profile in terms of reactivity and interaction with biological systems.
Comparison with Similar Compounds
1,2,4-Oxadiazole derivatives with varying substitutions on the oxadiazole ring.
Piperidine-containing compounds with different functional groups attached to the ring.
Phenylbutane-dione derivatives with other heterocyclic moieties.
By examining these aspects of 1-(4-(3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)-4-phenylbutane-1,4-dione, we get a comprehensive understanding of its preparation, reactivity, applications, and uniqueness among similar compounds.
Properties
IUPAC Name |
1-[4-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]-4-phenylbutane-1,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O4/c1-26-14-11-18-21-20(27-22-18)16-9-12-23(13-10-16)19(25)8-7-17(24)15-5-3-2-4-6-15/h2-6,16H,7-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYSVDHHJKQSFGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1=NOC(=N1)C2CCN(CC2)C(=O)CCC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
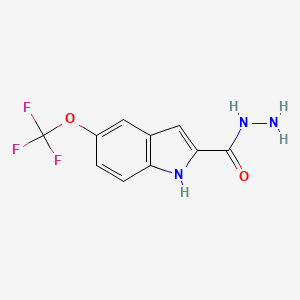
![N-(5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-bromo-2-chlorobenzamide](/img/structure/B2677746.png)
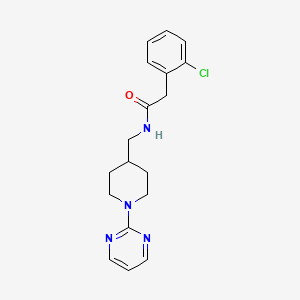
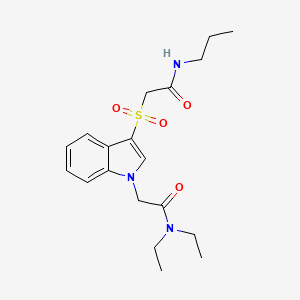
![N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-phenylisoxazole-3-carboxamide](/img/structure/B2677750.png)
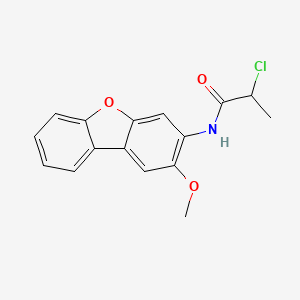
![1-(2,5-Diazabicyclo[2.2.2]octan-2-yl)ethanone;hydrochloride](/img/structure/B2677754.png)
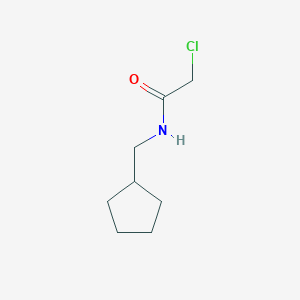
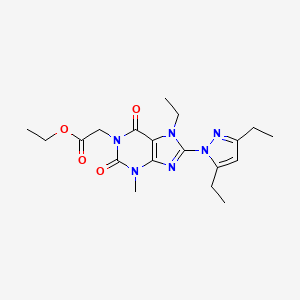
![3-(3-methoxyphenyl)-1-methyl-5-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-1H-pyrazole](/img/structure/B2677760.png)
![N-[1-(2-ethyl-1,3-benzothiazole-6-carbonyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2677761.png)
![3-(Difluoromethyl)-2-methoxypyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B2677762.png)
